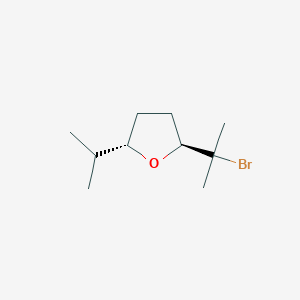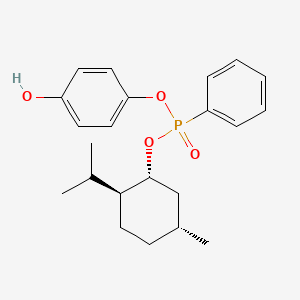![molecular formula C10H16N2OS B12905506 5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one CAS No. 88570-37-0](/img/structure/B12905506.png)
5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one is a heterocyclic compound belonging to the pyrimidine family. This compound is characterized by its unique structural features, including a pyrimidine ring substituted with dimethyl groups at positions 5 and 6, and a 3-(methylsulfanyl)propyl group at position 2. The presence of these substituents imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes or ketones with urea or thiourea, followed by cyclization and functional group modifications. For instance, starting with 3-(methylsulfanyl)propylamine, the compound can be synthesized through a series of steps involving alkylation, cyclization, and methylation reactions under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Key steps include the use of high-purity starting materials, efficient catalysts, and advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the substituents.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl group or the pyrimidine ring, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
科学的研究の応用
Chemistry
In chemistry, 5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in various diseases.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and other high-value products. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of 5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the metabolic pathways in which the enzyme is involved.
類似化合物との比較
Similar Compounds
5,6-Dimethyl-2-propylpyrimidin-4(1H)-one: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
5,6-Dimethyl-2-[3-(ethylsulfanyl)propyl]pyrimidin-4(1H)-one: Contains an ethylsulfanyl group instead of a methylsulfanyl group, which may affect its biological activity and chemical stability.
Uniqueness
The presence of the 3-(methylsulfanyl)propyl group in 5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and highlights its potential for specialized applications in research and industry.
特性
| 88570-37-0 | |
分子式 |
C10H16N2OS |
分子量 |
212.31 g/mol |
IUPAC名 |
4,5-dimethyl-2-(3-methylsulfanylpropyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H16N2OS/c1-7-8(2)11-9(12-10(7)13)5-4-6-14-3/h4-6H2,1-3H3,(H,11,12,13) |
InChIキー |
NQDLDMIQGRIORG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(NC1=O)CCCSC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8'-(Diphenylphosphoryl)[1,1'-binaphthalen]-8-ol](/img/structure/B12905444.png)


![2-Butyl-5,6-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B12905489.png)
![Ethyl 6-{[(furan-2-yl)methyl]amino}-6-oxohexanoate](/img/structure/B12905494.png)
![N-{4-[5-(2,2-Dicyanoethenyl)furan-2-sulfonyl]phenyl}acetamide](/img/structure/B12905499.png)
